molecular formula C12H17BrO2 B2674023 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene CAS No. 2301948-20-7

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene

Cat. No. B2674023
CAS RN: 2301948-20-7
M. Wt: 273.17
InChI Key: NLOCQBKBFQUADX-UHFFFAOYSA-N
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Description

Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene ring have been replaced by other atoms or groups . The compound you mentioned seems to be a complex benzene derivative with bromo, ethoxy, and methoxy-ethyl substituents.


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined by various spectroscopic methods. The benzene ring structure is planar, with the π electrons delocalized over the ring, contributing to its stability .


Chemical Reactions Analysis

Benzene and its derivatives undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives depend on the nature of the substituents. For example, electron-donating groups tend to activate the benzene ring towards electrophilic substitution, while electron-withdrawing groups deactivate the ring .

Scientific Research Applications

Total Synthesis of Biologically Active Compounds

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is utilized in the total synthesis of biologically active, naturally occurring compounds, such as dibromo-containing benzene derivatives. These compounds exhibit potential in various biological applications due to their unique structural features. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related bromo and methoxy substituted phenylmethanols demonstrates the versatility of bromo-substituted compounds in synthesizing complex natural products with high yields. This process involves regioselective O-demethylation of aryl methyl ethers, highlighting the compound's role in facilitating selective synthetic transformations (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Synthesis of Macrocycles and Metal Cation Binding

The compound also finds application in the synthesis of macrocycles that have significant implications in metal cation binding and transport. By undergoing stoichiometric condensation with diamines, it aids in forming amide–ether–amine-containing macrocycles. These macrocycles demonstrate selectivity in extracting lead picrate over other metal picrates, underscoring their potential utility in metal ion sensing and separation technologies. Such selective extraction capabilities are attributed to the preferential coordination of amide oxygen atoms with metal ions, as evidenced by IR and 13C NMR studies (Kumar, Singh, & Singh, 1992).

Advanced Material Synthesis

Additionally, this bromo-substituted compound is instrumental in the synthesis of advanced materials, such as polymers and copolymers, with novel properties. For example, the synthesis of novel copolymers incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates showcases the compound's role in creating materials with unique thermal and structural characteristics. These materials find applications in various industries, ranging from coatings to electronics, due to their tailor-made properties, such as thermal stability and specific functional group incorporation, which are critical for specialized applications (Kharas et al., 2016).

Synthetic Building Blocks for Molecular Electronics

Moreover, 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene serves as a precursor in the development of molecular wires for electronic applications. Its transformation into various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations highlights its utility as a building block in molecular electronics. These wires are pivotal in constructing electronic devices at the molecular level, offering new avenues for the development of electronic components with ultra-small dimensions and high performance (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety and Hazards

Many benzene derivatives are hazardous and require careful handling. Some are toxic, carcinogenic, or environmentally harmful. Specific safety data would depend on the exact compound and its substituents .

properties

IUPAC Name

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOCQBKBFQUADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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